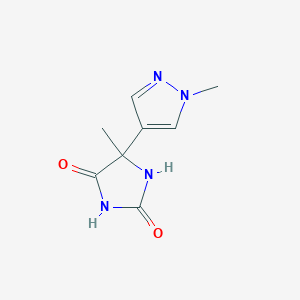

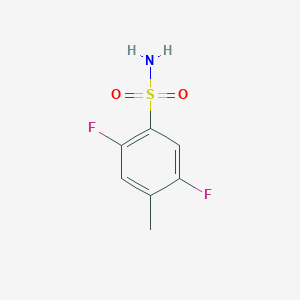

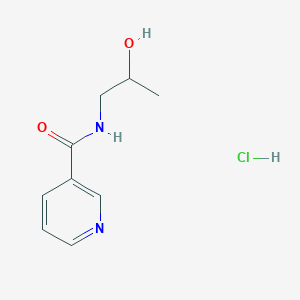

![molecular formula C18H22N2O2S B1433075 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine CAS No. 1639263-80-1](/img/structure/B1433075.png)

1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine

Übersicht

Beschreibung

1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is a novel multimodal compound that has been studied for the treatment of major depressive disorder . It has combined effects on 5-HT (3A) and 5-HT (1A) receptors and on the serotonin (5-HT) transporter (SERT) .

Molecular Structure Analysis

The molecular formula of this compound is C18H22N2O2S . It has a molecular weight of 314.445 .Chemical Reactions Analysis

The compound displays high affinity for recombinant human 5-HT (1A) (K (i) = 15 nM), 5-HT (1B) (K (i) = 33 nM), 5-HT (3A) (K (i) = 3.7 nM), 5-HT (7) (K (i) = 19 nM), and noradrenergic β (1) (K (i) = 46 nM) receptors, and SERT (K (i) = 1.6 nM) .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . The melting point, boiling point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Therapeutic Research

N-dealkylation and Metabolism of Arylpiperazine Derivatives

Arylpiperazine derivatives, which include compounds structurally related to 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine, have been studied for their clinical applications mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This metabolism pathway suggests significant implications for understanding the pharmacological actions of these derivatives (Caccia, 2007).

Therapeutic Potential of Piperazine Derivatives

The therapeutic potential of piperazine-containing molecules spans across antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Slight modifications in the piperazine nucleus can lead to significant differences in medicinal potential, showcasing the versatility of this scaffold in drug discovery (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a vital building block in the development of anti-mycobacterial agents, pointing towards its significant contribution to addressing global health challenges like tuberculosis (Girase et al., 2020).

Role in Antidepressants Development

A notable observation in the market for antidepressants is the presence of the piperazine substructure in many drugs. The piperazine moiety is believed to contribute to the favorable central nervous system (CNS) pharmacokinetic profile of these antidepressants, underscoring its importance in the design and development of new therapeutic agents in this category (Kumar et al., 2021).

Cytoprotective Action in Metabolic Agents

Piperazine derivatives like Trimetazidine, used for angina pectoris treatment, showcase the metabolic cytoprotective action without major effects on hemodynamics or myocardial oxygen consumption. This underlines the potential of piperazine compounds in cardiovascular therapeutics (Cargnoni et al., 1999).

Wirkmechanismus

Target of Action

The primary targets of 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine are the serotonin (5-HT) receptors and the serotonin transporter (SERT) . The compound has a high affinity for recombinant human 5-HT1A, 5-HT1B, 5-HT3A, 5-HT7 receptors, and SERT .

Mode of Action

This compound interacts with its targets in a variety of ways. It displays antagonistic properties at 5-HT3A and 5-HT7 receptors, partial agonist properties at 5-HT1B receptors, and agonistic properties at 5-HT1A receptors . Additionally, it exhibits potent inhibition of SERT .

Biochemical Pathways

The compound’s interaction with the serotonin receptors and transporter affects the serotonergic pathways in the brain. By inhibiting SERT and acting as an agonist at the 5-HT1A receptor, it increases extracellular 5-HT levels in the brain .

Pharmacokinetics

It is known that following a 3-day treatment, sert occupancies were only 43% and 57%, respectively . This suggests that the compound may have a relatively long half-life, allowing it to exert its effects over a prolonged period.

Result of Action

The result of the compound’s action is a significant increase in extracellular 5-HT levels in the brain after acute and 3 days of treatment . This increase in serotonin levels can have various effects on mood, sleep, appetite, and other physiological functions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(2,4-dimethylphenyl)sulfonylphenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14-7-8-17(15(2)13-14)23(21,22)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPAWWWQMLKDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2N3CCNCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

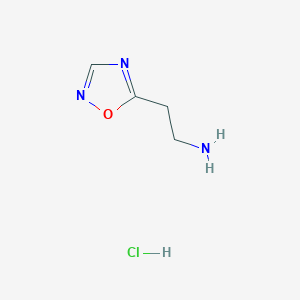

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)

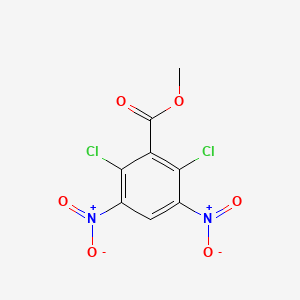

![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1432995.png)

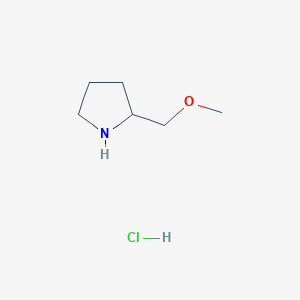

![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)

![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B1433011.png)

![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1433013.png)